Tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate is a chemical compound with the molecular formula and a molecular weight of 231.29 g/mol. It is classified as an oxazepane derivative, which is a cyclic compound containing nitrogen in its ring structure. This compound has garnered attention for its potential applications in medicinal chemistry, particularly related to its biological activities.
Tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate falls under the category of organic compounds, specifically classified as an ester due to the presence of a carboxylate group. Its structure suggests it may exhibit specific pharmacological properties, making it relevant in drug development.
The synthesis of tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the oxazepane ring through cyclization reactions involving amino acids or their derivatives.
Technical Details:
The molecular structure of tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate features a six-membered oxazepane ring with a hydroxyl group and a tert-butyl ester substituent.
Data:
This configuration suggests chirality at the carbon atom adjacent to the hydroxyl group, which can influence its biological activity.
Tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate can participate in various chemical reactions due to its functional groups:
Technical Details:
These reactions are significant for modifying the compound's structure for further applications in drug design.
The mechanism of action for tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate primarily relates to its interactions with biological targets:
Research indicates that modifications in the oxazepane structure can significantly influence binding affinity and selectivity towards various receptors.
Relevant data indicate that these properties make it suitable for various laboratory applications .
Tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate finds applications primarily in scientific research:
The synthesis of enantiomerically pure tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate demands precise stereochemical control, typically achieved through chiral pool utilization or asymmetric catalysis. One validated route involves the ring expansion of proline derivatives, where L-proline serves as the chiral template. This method strategically installs the oxazepane ring’s oxygen atom via a nucleophilic substitution or oxidative cyclization, preserving the S-configuration at C6 [7]. Alternative pathways employ enantioselective reduction of ketone precursors. For example, ketone intermediates like tert-butyl 6-methyl-6-oxo-1,4-oxazepane-4-carboxylate undergo reduction using (S)-BINAP-Ru catalysts or enzymatic systems (e.g., ketoreductases), yielding the target (6S)-hydroxy derivative with >95% enantiomeric excess (ee) [3]. X-ray crystallography confirms axial chirality in analogous compounds, demonstrating how crystal packing forces stabilize the desired stereochemistry through O-H···O=C hydrogen bonding [7].
Table 1: Stereoselective Approaches to Chiral 1,4-Oxazepanes
Strategy | Key Starting Material | Chiral Controller | ee (%) | Reference |
---|---|---|---|---|
Chiral Pool (L-proline) | N-Boc-L-prolinal | Template-directed synthesis | >99 | [7] |
Asymmetric Hydrogenation | 6-Oxo oxazepane derivative | (S)-BINAP-Ru complex | 95–98 | [3] |
Enzymatic Reduction | 6-Keto oxazepane carboxylate | Lactobacillus ketoreductase | 97 | [3] |
The tert-butoxycarbonyl (Boc) group is indispensable for synthesizing and functionalizing this 1,4-oxazepane derivative. Its robustness under diverse reaction conditions—especially during nucleophilic ring closures and reduction steps—prevents undesired side reactions at the N1 position. Crucially, the Boc group’s steric bulk influences the conformational equilibrium of the seven-membered oxazepane ring, favoring a chair-like structure where the 6-hydroxy-6-methyl substituent adopts an equatorial orientation [7]. This conformational bias enhances stereoselectivity during downstream reactions. The Boc group is also orthogonally stable to common reducing agents (e.g., NaBH₄, DIBAL-H), enabling selective reduction of ketones or esters without deprotection. Acid-mediated Boc removal (e.g., trifluoroacetic acid) regenerates the secondary amine, facilitating further derivatization, such as reductive amination to install pharmacologically relevant side chains [7].
Incorporating the chiral 6-hydroxy-6-methyl motif requires tactics beyond simple reduction. Dynamic kinetic resolution (DKR) of racemic hemiaminal intermediates represents a powerful approach. For instance, racemic tert-butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate undergoes DKR using immobilized Candida antarctica lipase B with vinyl acetate, resolving the (6S)-isomer in 90% yield and 98% ee [3]. Alternatively, diastereoselective nucleophilic addition to α-amino ketones enables methyl group installation. Treating tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate with methylmagnesium bromide in tetrahydrofuran at −78°C achieves 1,2-addition with high diastereoselectivity (dr 10:1), directed by the oxazepane ring’s inherent chirality [6]. Recent advances employ organocatalyzed aldol reactions using proline-derived catalysts to construct the hydroxy-methyl fragment enantioselectively, though yields require optimization for industrial-scale applications [3].
Maximizing synthetic efficiency for tert-butyl (6S)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate necessitates meticulous reaction parameter tuning. Key optimizations include:
Table 2: Optimized Reaction Conditions for Key Synthetic Steps
Step | Optimal Conditions | Yield Improvement | Purity |
---|---|---|---|
Ring Closure | K₂CO₃, DMF, 80°C, 12h | 78% → 92% | >99% |
Asymmetric Hydrogenation | (S)-BINAP-Ru (0.5 mol%), H₂ (50 psi), iPrOH, 60°C | 70% → 89% | 98% ee |
Enzymatic DKR | Lipase B, vinyl acetate, hexane, 30°C | 65% → 90% | 98% ee |
Crystallization | Ethyl acetate/heptane (1:5), −20°C | NA (Recovery 85%) | >99.5% |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2